Product packaging for 1-(Pyridin-3-YL)-2-M-tolylethanone(Cat. No.:CAS No. 40061-20-9)

1-(Pyridin-3-YL)-2-M-tolylethanone

Cat. No.: B2793527
CAS No.: 40061-20-9
M. Wt: 211.264
InChI Key: YKWDMUBGLGCSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-YL)-2-M-tolylethanone is a chemical compound offered for research and development purposes. It belongs to a class of organic molecules that feature both pyridine and ketone functional groups, which are of significant interest in various scientific fields. Compounds with pyridine rings are frequently investigated as key intermediates or building blocks in synthetic organic chemistry, particularly in the development of pharmaceuticals and other functional materials . As a specialist research chemical, this product is designed for use in controlled laboratory settings to facilitate the discovery and creation of new chemical entities. It is strictly intended for in vitro studies and is not meant for human or veterinary diagnostic procedures, therapeutic applications, or any form of personal use. Researchers are advised to consult the product's Safety Data Sheet (SDS) and handle the material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B2793527 1-(Pyridin-3-YL)-2-M-tolylethanone CAS No. 40061-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)-1-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-4-2-5-12(8-11)9-14(16)13-6-3-7-15-10-13/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWDMUBGLGCSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 1 Pyridin 3 Yl 2 M Tolylethanone

Retrosynthetic Analysis of the 1-(Pyridin-3-YL)-2-M-tolylethanone Framework

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For this compound, the primary disconnection strategy involves cleaving the C-C bond between the carbonyl group and the tolyl-bearing methylene (B1212753) group. This leads to two key synthons: a pyridin-3-yl carbonyl cation and an m-tolyl-methyl anion.

Another viable retrosynthetic approach involves the disconnection of the bond between the pyridine (B92270) ring and the carbonyl carbon. This pathway suggests a Friedel-Crafts type acylation of a pyridine derivative with an appropriate acylating agent derived from m-tolylacetic acid. The choice between these pathways often depends on the availability and reactivity of the respective starting materials and the desired control over regioselectivity. slideshare.net

Development of Novel Synthetic Pathways

The synthesis of this compound can be achieved through several innovative pathways, primarily focusing on efficient carbon-carbon bond formation and strategic functionalization.

Carbon-Carbon Bond Formation Methodologies

The formation of the ethanone (B97240) backbone is central to the synthesis. One prominent method involves the palladium-catalyzed cross-coupling reaction between a pyridin-3-yl organometallic reagent and an m-tolylacetyl halide. This approach offers high yields and good functional group tolerance. rsc.org

Alternatively, a Grignard reaction can be employed, where a pyridin-3-yl magnesium halide is reacted with m-tolylacetaldehyde, followed by oxidation of the resulting secondary alcohol to the desired ketone. This classical method remains a reliable route for constructing the carbon framework.

A more contemporary approach involves the direct C-H activation of m-xylene (B151644) and its subsequent coupling with a nicotinoyl derivative. This method, often catalyzed by transition metals like palladium, represents a highly atom-economical route, minimizing the need for pre-functionalized starting materials. rsc.org

Reaction Type Catalyst/Reagents Advantages Disadvantages
Palladium-catalyzed cross-couplingPd(OAc)2, PPh3High yield, good functional group toleranceCost of catalyst, potential for phosphine (B1218219) ligand toxicity
Grignard ReactionMg, m-tolylacetaldehydeReadily available reagents, straightforward procedureSensitive to moisture and air, potential for side reactions
Direct C-H ActivationPd(OAc)2, oxidant (e.g., TBHP)High atom economy, uses simple starting materialsMay require harsh reaction conditions, regioselectivity can be a challenge

Functionalization and Derivatization Strategies for the Pyridine and Tolyl Moieties

The pyridine and tolyl groups offer multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. The nitrogen atom in the pyridine ring can act as a directing group in C-H functionalization reactions, facilitating the introduction of various substituents at specific positions. researchgate.netnih.gov For instance, ortho-lithiation of the pyridine ring followed by quenching with an electrophile can introduce substituents at the C2 or C4 positions.

The tolyl moiety can also be functionalized through electrophilic aromatic substitution reactions. Nitration, halogenation, and sulfonation can be performed on the tolyl ring, providing handles for further chemical transformations. The methyl group on the tolyl ring can also be a site for radical halogenation, enabling subsequent nucleophilic substitution reactions.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. mdpi.comnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, related structures can be assembled using MCR strategies. For instance, a Hantzsch-type pyridine synthesis could be adapted to build the pyridine core, followed by functionalization to introduce the m-tolylacetyl group. ijpsonline.com The development of a direct MCR for this target molecule remains an area of interest for synthetic chemists.

Asymmetric Synthetic Routes to Chiral Analogs

The methylene carbon adjacent to the carbonyl group in this compound is a prochiral center. This means that the introduction of a substituent at this position can lead to the formation of a chiral center. Asymmetric synthesis of such chiral analogs is of significant interest due to the potential for enantioselective biological activity.

One approach to achieving this is through the use of chiral auxiliaries. sigmaaldrich.com A chiral amine can be reacted with the ketone to form a chiral enamine, which can then undergo diastereoselective alkylation. Subsequent removal of the chiral auxiliary would yield the enantioenriched alpha-substituted ketone.

Alternatively, organocatalysis offers a powerful tool for asymmetric synthesis. metu.edu.tr A chiral amine or thiourea-based catalyst can be used to catalyze the enantioselective addition of a nucleophile to the enone precursor of the target molecule. mdpi.com Metal-catalyzed asymmetric hydrogenation of a corresponding unsaturated precursor is another viable strategy. kanto.co.jp

Method Chiral Source Key Transformation Typical Enantioselectivity
Chiral Auxiliary(S)- or (R)-alpha-methylbenzylamineDiastereoselective alkylation of a chiral enamine>90% de
OrganocatalysisChiral primary or secondary amines, thioureasEnantioselective Michael addition80-99% ee
Metal-Catalyzed HydrogenationChiral phosphine ligands (e.g., BINAP) with Rh or RuAsymmetric hydrogenation of an α,β-unsaturated ketone>95% ee

Application of Green Chemistry Principles in Ethanone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgmdpi.com In the context of this compound synthesis, several green approaches can be implemented.

The use of catalytic rather than stoichiometric reagents is a key principle. Transition metal-catalyzed reactions, such as the direct C-H activation mentioned earlier, are preferable to stoichiometric methods like the Grignard reaction. rsc.org The development of recyclable catalysts further enhances the green credentials of a synthetic route.

Solvent selection is another critical aspect. Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions can significantly reduce the environmental impact of the synthesis. mdpi.com Microwave-assisted synthesis can also be employed to reduce reaction times and energy consumption. mdpi.com

Finally, atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a fundamental concept in green chemistry. mdpi.com Multicomponent reactions and catalytic C-H functionalization reactions generally exhibit high atom economy. rsc.orgmdpi.com

High-Throughput and Automated Synthesis Techniques for Derivatization

The evolution of drug discovery and materials science has necessitated the development of synthetic methodologies that allow for the rapid generation and screening of large numbers of compounds. High-throughput and automated synthesis techniques have emerged as powerful tools to meet this demand, enabling the efficient derivatization of core scaffolds like this compound. These approaches, which include parallel synthesis, flow chemistry, and microwave-assisted reactions, offer significant advantages in terms of speed, efficiency, and scalability, facilitating the exploration of vast chemical spaces to identify molecules with desired properties.

The application of these techniques to the synthesis of ketone and pyridine derivatives is well-documented, providing a strong foundation for their adaptation to the derivatization of this compound. By systematically varying the substituents on both the pyridine and the m-tolyl rings, extensive libraries of analogs can be generated, allowing for comprehensive structure-activity relationship (SAR) studies.

High-Throughput Experimentation and Parallel Synthesis

High-throughput experimentation (HTE) platforms are instrumental in rapidly optimizing reaction conditions for the synthesis of compound libraries. novalix.com These systems utilize multi-well plates to screen numerous catalysts, solvents, and reagents in parallel, ensuring high reliability and reproducibility. novalix.com This approach is particularly beneficial for unlocking challenging synthetic transformations that may be required for introducing diverse functional groups onto the this compound scaffold. novalix.com Once optimal conditions are identified, parallel synthesis can be employed to generate focused libraries of 20-50 molecules, with each compound being synthesized, worked up, and purified in parallel. novalix.com

A notable example of parallel synthesis is the use of a solid-phase Weinreb amide resin to produce a variety of aldehydes and ketones. cmu.edunih.gov This method allows for the synthesis of custom aldehydes from a wide range of carboxylic acids, which can then be reacted with appropriate Grignard reagents to yield ketones. cmu.edu The use of a solid-phase reagent simplifies the workup process to a simple filtration, making it highly amenable to parallel synthesis and automation. cmu.edu This strategy could be adapted to generate derivatives of this compound by using a solid-phase supported m-tolyl derivative and reacting it with various substituted pyridine Grignard reagents.

Reagent 1 (Supported)Reagent 2 (Grignard)Product ClassThroughputReference
Supported Weinreb AmideAryl/Alkyl Grignard ReagentsKetonesLibrary Synthesis cmu.edu
Supported Horner-Emmons ReagentCustom AldehydesAlkenesLibrary Synthesis cmu.edu

Automated Flow Synthesis

Automated flow chemistry offers a powerful alternative to traditional batch synthesis for the generation of compound libraries. rsc.orgrsc.org In a flow system, reagents are continuously pumped through a reactor where they mix and react, with the product being collected at the outlet. rsc.orgrsc.org This approach provides excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. rsc.org

The continuous flow synthesis of diaryl ketones has been successfully demonstrated by coupling aryl Grignard reagents with acyl chlorides in an environmentally friendly solvent. rsc.orgnih.gov This method allows for the safe and on-demand generation of products with high productivity. rsc.orgnih.gov For the derivatization of this compound, a flow system could be designed where a stream of a substituted 3-pyridyl Grignard reagent is mixed with a stream of a substituted m-tolyl acyl chloride, allowing for the rapid synthesis of a library of analogs by simply changing the input reagents.

Reagent 1Reagent 2ProductProductivityReference
Aryl Grignard ReagentAcyl ChlorideDiaryl Ketone3.16 g/hour rsc.orgnih.gov
Organolithium ReagentAcid ChlorideKetoneN/A rsc.org

Microwave-Assisted Library Synthesis

Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions, often leading to dramatically reduced reaction times and improved yields. scholarsresearchlibrary.comnih.govresearchgate.netresearchgate.net This technique is well-suited for high-throughput synthesis as it can be performed in parallel using multi-well plates in a microwave reactor. The Claisen-Schmidt condensation, a key reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), is particularly amenable to microwave irradiation. scholarsresearchlibrary.comnih.gov

Libraries of chalcones and related α,β-unsaturated ketones have been synthesized by reacting aryl methyl ketones with substituted benzaldehydes under microwave conditions. scholarsresearchlibrary.com This methodology can be directly applied to the synthesis of chalcone (B49325) derivatives of this compound by reacting it with a library of substituted aldehydes. These chalcone derivatives can then serve as versatile intermediates for further diversification.

Advanced Analytical Techniques for Comprehensive Structural Elucidation and Purity Assessment of 1 Pyridin 3 Yl 2 M Tolylethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Definitiondoi.orgrsc.orgbldpharm.commst.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state. mst.eduemerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced 1D and 2D NMR Experiments for Proton and Carbon Connectivitybldpharm.com

For a definitive structural assignment of 1-(Pyridin-3-YL)-2-M-tolylethanone, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential. emerypharma.com

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. mdpi.com For this compound, characteristic signals would include those from the pyridine (B92270) ring, the tolyl ring, the methylene (B1212753) bridge, and the methyl group. doi.org

Predicted ¹H and ¹³C NMR Data for this compound

This table presents predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

Interactive Table: Predicted NMR Spectral Data
Atom PositionPredicted ¹H Chemical Shift (ppm), Multiplicity, Coupling (J in Hz)Predicted ¹³C Chemical Shift (ppm)
Pyridin-2'~8.7 (dd)~151.0
Pyridin-4'~7.8 (dt)~135.0
Pyridin-5'~7.4 (dd)~123.5
Pyridin-6'~9.2 (d)~154.0
Carbonyl (C1)-~198.0
Methylene (C2)~4.3 (s)~45.0
Tolyl-1''-~138.0
Tolyl-2''~7.1 (d)~129.0
Tolyl-4''~7.0 (t)~128.5
Tolyl-5''~7.1 (d)~126.0
Tolyl-6''~7.2 (s)~131.0
Methyl (Tolyl-3'')~2.3 (s)~21.5

2D NMR Experiments:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com It would confirm the connectivity of protons within the pyridine and tolyl rings, for instance, by showing correlations between H-4', H-5', and H-6' on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would be used to definitively assign each proton signal to its corresponding carbon atom, such as linking the methylene proton signal (~4.3 ppm) to the methylene carbon signal (~45.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the signal from the methylene protons (H2) to the carbonyl carbon (C1) and the carbons of the tolyl and pyridine rings, confirming the ketone's position between the two aromatic systems.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides atomic-level insight into the structure and dynamics of solid materials. mst.eduliverpool.ac.uk Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. mdpi.com By using techniques like Magic-Angle Spinning (MAS), high-resolution spectra can be obtained from powdered or amorphous solids. mst.edu For this compound, ssNMR could be used to:

Identify and characterize different crystalline polymorphs, which may exhibit distinct spectral signatures due to differences in molecular packing and conformation.

Distinguish between crystalline and amorphous forms of the compound.

Probe intermolecular interactions, such as hydrogen bonding, in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysisdoi.orgbldpharm.comemerypharma.com

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with extremely high accuracy. nsf.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₄H₁₃NO). The theoretical exact mass can be compared to the experimentally measured mass, with a low mass error (typically <5 ppm) providing strong evidence for the proposed formula.

Expected HRMS Data for this compound

Interactive Table: HRMS Data
IonMolecular FormulaCalculated m/zFound m/z
[M+H]⁺C₁₄H₁₄NO⁺212.1070To be determined
[M+Na]⁺C₁₄H₁₃NNaO⁺234.0889To be determined

Tandem Mass Spectrometry (MS/MS) for Structural Confirmationbldpharm.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) which is then fragmented to produce a series of product ions. eag.comuakron.edu The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. researchgate.net For this compound, the fragmentation is likely to occur at the weakest bonds, primarily the C-C bond between the carbonyl group and the methylene bridge.

Plausible MS/MS Fragmentation Pathway

Interactive Table: Predicted MS/MS Fragmentation
Precursor Ion (m/z)Proposed Product IonFragment FormulaFragment m/z
212.1070[C₅H₄NCO]⁺C₆H₄NO⁺106.03
212.1070[CH₂C₆H₄CH₃]⁺C₈H₉⁺105.07
212.1070[C₅H₅N]⁺C₅H₅N⁺79.04

X-ray Crystallography for Absolute Configuration and Solid-State Conformationdoi.orgrsc.org

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous data on:

Molecular Conformation: The precise dihedral angles defining the spatial orientation of the pyridine and tolyl rings relative to the ethanone (B97240) backbone.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Crystal Packing: Information on how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds or π-π stacking, which govern the material's bulk properties.

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry. While the parent compound is achiral, this technique would be vital for any chiral derivatives.

Advanced Chromatographic Methods for Separation, Purification, and Quantificationdoi.orgbldpharm.commst.eduemerypharma.comchemicalbook.comthieme-connect.com

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification, and for its quantification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity assessment and quantification. nih.gov A reversed-phase C18 column would likely be effective, separating compounds based on their hydrophobicity. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. Detection via a UV detector, set to a wavelength where the aromatic rings absorb strongly, would allow for sensitive quantification.

Gas Chromatography (GC): Given the compound's likely volatility, GC could also be employed, particularly for purity analysis. A capillary column with a nonpolar or medium-polarity stationary phase would be suitable. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the analyte and any impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and making a preliminary assessment of purity, often using a silica (B1680970) gel plate as the stationary phase. nih.gov

Typical Chromatographic Conditions for Analysis

Interactive Table: Chromatographic Methods
TechniqueStationary PhaseMobile Phase / Carrier GasDetectorApplication
HPLCC18 (Reversed-Phase)Acetonitrile/Water gradientUV-VisPurity, Quantification
GCDB-5 (or similar)HeliumFID or MSPurity, Impurity Profiling
TLCSilica GelEthyl Acetate/HexaneUV LampReaction Monitoring

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. globalresearchonline.netopenaccessjournals.com The development of a robust HPLC method is critical for the analysis of this compound.

Method development in HPLC is a systematic process that considers the physicochemical properties of the analyte, such as its chemical structure, polarity, and solubility. globalresearchonline.net For this compound, a reversed-phase HPLC method is often the most suitable approach due to its versatility in handling compounds with diverse polarities. scispace.com

Key parameters that require optimization during method development include:

Column Selection: A C18 column is a common choice for reversed-phase HPLC, providing good retention and separation of a wide range of organic molecules. The selection of a specific column depends on factors like particle size, pore size, and surface area, which influence resolution and efficiency.

Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is adjusted to achieve optimal separation. sielc.com The pH of the aqueous portion of the mobile phase is a critical parameter for ionizable compounds like this compound, as it can significantly impact peak shape and retention time. globalresearchonline.net

Detector Wavelength: A UV detector is commonly used for HPLC analysis. The selection of the detection wavelength is based on the UV absorbance spectrum of this compound to ensure maximum sensitivity. sielc.com

Flow Rate and Column Temperature: These parameters are optimized to achieve a balance between analysis time and separation efficiency. scispace.com

A well-developed HPLC method will exhibit good resolution between the main compound and any potential impurities, symmetrical peak shapes, and reproducible retention times. globalresearchonline.net The validation of the developed method according to ICH guidelines ensures its accuracy, precision, linearity, and robustness. globalresearchonline.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Detector UV at 260 nm
Flow Rate 1.0 mL/min
Column Temperature 30 °C

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Constituents

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic impurities that may be present in the final drug substance. ijpsonline.com These impurities can originate from the synthesis process or the solvents used during manufacturing. impactfactor.org Headspace GC (HS-GC) is a particularly useful technique as it is robust, easily automated, and minimizes sample preparation. ijpsonline.com

In the context of this compound, GC analysis would focus on identifying and quantifying residual solvents. The method involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. researchgate.net

Method development for GC analysis includes:

Column Selection: A capillary column with a suitable stationary phase, such as one based on polyethylene (B3416737) glycol or polysiloxane, is chosen to achieve separation of potential volatile impurities. researchgate.netshimadzu.com

Temperature Programming: The oven temperature is programmed to ramp up over time, allowing for the sequential elution of compounds with different boiling points. nih.gov

Injector and Detector Temperatures: The injector and detector (typically a Flame Ionization Detector or FID) temperatures are set high enough to ensure complete vaporization of the sample and prevent condensation. impactfactor.org

The method is validated to ensure it can accurately and precisely quantify any volatile impurities at levels that comply with regulatory limits. researchgate.net

Table 2: Typical GC Parameters for Volatile Impurity Analysis

Parameter Condition
Column DB-624, 30 m x 0.53 mm, 3.0 µm
Carrier Gas Nitrogen or Helium
Oven Program Initial temp. 40°C, hold for 5 min, ramp to 240°C
Injector Temperature 220 °C

| Detector Temperature (FID) | 250 °C |

Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. openaccessjournals.com This technique is invaluable for identifying impurities and degradation products, even at trace levels. The mass spectrometer provides molecular weight information and fragmentation patterns, which aid in the structural elucidation of unknown compounds. mdpi.comresearchgate.net For this compound, LC-MS can confirm the identity of the main peak and any related substances. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS links a gas chromatograph to a mass spectrometer. nih.gov It is the gold standard for the identification of volatile organic compounds. mdpi.comnih.gov In the analysis of this compound, GC-MS would be used to definitively identify any residual solvents or other volatile impurities. nih.govsigmaaldrich.com

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): This technique directly couples an HPLC system with an NMR spectrometer. It allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information without the need for offline fraction collection and purification. This is particularly useful for the structural characterization of impurities and metabolites.

Table 3: Comparison of Hyphenated Techniques

Technique Separation Principle Detection Principle Primary Application for this compound
LC-MS Liquid Chromatography Mass Spectrometry Identification of non-volatile impurities and degradation products
GC-MS Gas Chromatography Mass Spectrometry Identification of volatile impurities and residual solvents

| HPLC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Structural elucidation of impurities and metabolites |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used for conformational analysis. utdallas.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. utdallas.edu The resulting spectrum is a unique "molecular fingerprint" that can be used to identify the compound. spectroscopyonline.com For this compound, the IR spectrum would show characteristic absorption bands for the carbonyl (C=O) group, the pyridine ring, and the tolyl group. umich.edursc.org For instance, the C=O stretch is typically a strong band in the region of 1600-1800 cm⁻¹. spectroscopyonline.com

Table 4: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber Range (cm⁻¹) Technique
C=O Stretch 1680 - 1700 IR, Raman
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
Pyridine Ring Vibrations 1400 - 1600 IR, Raman

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Methanol
Water
Pyridine
Imidazole (B134444)
Pyrazole
Piperidine
Pyridazine
Pyrazine
6-bromoisatin
Tyrindoleninone
1-acetonaphthone
Melamine
Ammeline
Ammelide
Cyanuric acid

Computational and Theoretical Chemistry Investigations of 1 Pyridin 3 Yl 2 M Tolylethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in determining the fundamental electronic properties of a molecule. These methods provide a microscopic view of electron distribution, which governs the molecule's geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 1-(Pyridin-3-YL)-2-M-tolylethanone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, would be employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. nih.govinformaticsjournals.co.in This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting geometry provides crucial information about the spatial relationship between the pyridine (B92270) ring, the ethanone (B97240) bridge, and the m-tolyl group.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies. researchgate.net The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For pyridine derivatives, the nitrogen atom often influences the electron distribution, impacting the localization of these orbitals. nih.govmdpi.com In this compound, the electron-withdrawing nature of the pyridine nitrogen and the electron-donating methyl group on the tolyl ring would create a complex electronic landscape, with the HOMO likely localized on the electron-rich tolyl ring and the LUMO centered around the pyridine and carbonyl moieties.

Table 1: Representative Global Reactivity Descriptors from DFT Calculations for Analogous Aromatic Ketones

Descriptor Formula Significance Typical Value Range (eV)
HOMO Energy (EHOMO) - Electron-donating ability -6.0 to -7.5
LUMO Energy (ELUMO) - Electron-accepting ability -1.5 to -2.5
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity, stability 4.0 to 5.5
Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution 2.0 to 2.75
Electronegativity (χ) -(EHOMO + ELUMO)/2 Electron-attracting power 3.75 to 5.0
Electrophilicity Index (ω) χ²/2η Propensity to accept electrons 2.5 to 4.0

Note: These values are illustrative, based on calculations for similar molecules found in the literature, and provide an expected range for this compound. informaticsjournals.co.inresearchgate.net

Ab initio calculations, which are derived from first principles without empirical data, are employed to predict various spectroscopic properties. researchgate.net These methods can forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra) with a high degree of accuracy. For this compound, ab initio calculations could predict the 1H and 13C NMR spectra, aiding in the structural confirmation of synthesized samples. mdpi.com Similarly, predicted vibrational spectra can help assign experimental IR and Raman bands to specific molecular motions, such as the characteristic C=O stretch of the ketone group or the ring vibrations of the pyridine and tolyl fragments. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govrsc.org For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. mdpi.com By simulating the molecule's movements at a given temperature, MD can identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in solution and how its shape might adapt upon interacting with other molecules, such as biological targets or catalysts. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling in Synthetic Pathways

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, chemists can determine the most likely mechanism for a given transformation. For the synthesis of this compound, which could involve reactions like the palladium-catalyzed α-arylation of a ketone, computational modeling can clarify the role of the catalyst, the nature of key intermediates, and the factors controlling selectivity. nsf.gov For instance, DFT calculations on the chloroboration of related ketones, such as 1-(m-tolyl)ethanone, have been used to compute the free energies and identify the transition states, confirming that the reaction is kinetically favorable at room temperature. researchgate.net This type of analysis provides a detailed understanding of the reaction's energetics and helps in optimizing reaction conditions. rsc.org

Molecular Modeling of Interactions with Catalysts and Solvents

The environment surrounding a molecule significantly influences its behavior. Molecular modeling can simulate the non-covalent interactions between this compound and catalyst surfaces or solvent molecules. researchgate.netrsc.org For example, in a catalyzed reaction, modeling can reveal how the substrate binds to the catalyst's active site. Understanding the interactions with solvents is also critical, as solvents can affect reaction rates and equilibrium positions. google.com Simulations of pyridine-based ligands in aqueous environments have shown how water molecules arrange around the solute, which can be crucial for processes like drug-receptor binding. nih.gov

Cheminformatics and Data Mining for Analog Prediction and Synthesis Planning

Cheminformatics utilizes computational methods to analyze large chemical datasets, enabling the prediction of properties for new molecules and aiding in the design of synthetic routes. pharmainfonepal.com For this compound, cheminformatics tools could be used to search for structurally similar compounds (analogs) with known biological activities or properties. google.com This can guide the design of new derivatives with enhanced characteristics. Furthermore, data mining of reaction databases can help in synthesis planning by identifying the most efficient and high-yielding reactions to construct the target molecule from available starting materials.

Table 2: List of Compound Names

Compound Name
This compound
1-(m-tolyl)ethanone
1-(pyridin-2-yl)ethanone
2-bromo-p-tolylethanone
2-bromo-p-trifluoromethylethanone
1-(4-methyl/trifluoromethylphenyl)-2-(1H-imidazol-1-yl)ethanone
1-(4-methylphenyl)-2-(1H-imidazol-1-yl)ethanone oxime
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI)

Structure Function Relationship Sfr and Quantitative Structure Activity Relationship Qsar Methodologies for 1 Pyridin 3 Yl 2 M Tolylethanone Derivatives

Theoretical Underpinnings and Methodologies of SFR/QSAR in Organic Chemistry

The foundational principle of Structure-Function Relationship (SFR) and Quantitative Structure-Activity Relationship (QSAR) lies in the concept that the biological activity of a chemical compound is intrinsically linked to its molecular structure. ijpsr.comnih.govignited.in In organic chemistry, this principle is systematically explored to understand how variations in a molecule's architecture influence its interactions with biological targets, such as enzymes or receptors. khanacademy.org SFR studies qualitatively identify key structural features, or pharmacophores, responsible for a compound's activity. ijpsr.com

QSAR, a more advanced approach, aims to establish a mathematical correlation between the structural properties of a series of compounds and their observed biological activities. ijnrd.orguclouvain.be This relationship is typically expressed as an equation where the biological activity is a function of various molecular descriptors. ijnrd.org Early QSAR models, like the Hansch and Free-Wilson analyses, laid the groundwork for this field. ijpsr.comijnrd.org Modern QSAR has evolved to incorporate a wide array of computational techniques, including 3D-QSAR, which considers the three-dimensional conformation of molecules. ignited.in The ultimate goal of both SFR and QSAR is to develop predictive models that can guide the synthesis of new molecules with enhanced or optimized biological effects, thereby accelerating the drug discovery process. nih.govacs.org

Rational Design and Synthesis of Analogs for Systematic SFR/QSAR Investigations

The rational design and synthesis of analogs are critical steps in conducting systematic SFR and QSAR investigations. nih.govnih.gov This process begins with a lead compound, such as 1-(Pyridin-3-YL)-2-M-tolylethanone, and involves the strategic modification of its chemical structure to probe the influence of different substituents and functional groups on its activity. researchgate.net The design of new analogs is often guided by initial SFR findings and computational predictions. mdpi.com

The synthesis of these analogs is a core activity in organic chemistry. For instance, various synthetic routes have been developed for creating derivatives of pyridine-containing compounds. nih.govnih.gov These methods often involve multi-step reactions to introduce specific chemical modifications. For example, the synthesis of novel 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) oxime esters involves addition, oximization, and esterification reactions. sioc-journal.cn Similarly, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been explored for various biological applications. researchgate.netfrontiersin.org The characterization of these newly synthesized compounds is typically achieved through spectroscopic methods like NMR and mass spectrometry to confirm their structure. unl.edu The resulting library of analogs, with their corresponding biological data, forms the dataset for subsequent QSAR modeling. nih.gov

Development and Selection of Molecular Descriptors for Predictive Models

A crucial aspect of developing robust QSAR models is the development and selection of appropriate molecular descriptors. researchgate.net These descriptors are numerical representations of the chemical and physical properties of the molecules under investigation. ijnrd.org There are thousands of potential descriptors, which can be broadly categorized based on the dimensionality of the molecular representation they are derived from, including 1D, 2D, and 3D descriptors. uclouvain.beauburn.edu

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a model with good predictive power. nih.gov This process often involves computational methods to identify a smaller, more informative subset of descriptors from a large initial pool. nih.gov Techniques like genetic algorithms and multiobjective evolutionary algorithms have been employed for this purpose. auburn.edunih.gov The chosen descriptors should ideally have a clear physicochemical interpretation, relating to properties such as hydrophobicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters. ijnrd.org For instance, in a study of thiazolidine-4-one derivatives, descriptors related to polarizability, electronegativity, and surface area were found to be important for their antitubercular activity. nih.gov

Application of Machine Learning and Statistical Modeling in SFR/QSAR Development

In recent years, the application of machine learning and sophisticated statistical modeling techniques has revolutionized the field of QSAR. acs.orgscielo.br These methods are capable of handling large and complex datasets and can uncover non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear regression methods. mdpi.com

A variety of machine learning algorithms are employed in QSAR model development, including:

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks. meilerlab.org

Support Vector Machines (SVM): A powerful classification and regression technique that finds an optimal hyperplane to separate data points. meilerlab.org

Decision Trees (DT): These models use a tree-like graph of decisions and their possible consequences. meilerlab.org

Random Forests (RF): An ensemble learning method that constructs a multitude of decision trees at training time. nih.gov

Deep Learning: A class of machine learning algorithms that uses multiple layers to progressively extract higher-level features from the raw input. scielo.brresearchgate.net

These computational tools have been successfully applied to build predictive models for various biological endpoints. meilerlab.orgresearchgate.net For example, machine learning-based QSAR models have been developed to predict the anti-melanoma activity of imidazole (B134444) derivatives. scielo.br The development of automated workflows and no-code platforms is making these advanced modeling techniques more accessible to a broader range of researchers. scielo.brscispace.com

Interpretation and Validation of SFR/QSAR Models for Modulating Chemical Properties and Interactions

The development of a QSAR model is not complete without rigorous interpretation and validation. uclouvain.bemdpi.com Interpretation involves understanding the mechanistic basis of the model, which means deciphering how the selected descriptors relate to the underlying chemical and biological processes. rsc.orgepa.gov This step is crucial for gaining insights into the structure-activity relationship and for guiding the rational design of new compounds. researchgate.net For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity, providing a clear direction for further chemical modifications.

Validation is the process of assessing the reliability and predictive power of the QSAR model. mdpi.com It is essential to ensure that the model is not simply a result of chance correlation. uclouvain.be Validation is typically performed using both internal and external methods.

Internal validation techniques, such as cross-validation (e.g., leave-one-out or leave-many-out), assess the robustness of the model using the training data itself. mdpi.com

External validation involves testing the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in the model development. mdpi.com

A well-validated QSAR model can be a powerful tool for predicting the properties of novel compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. rsc.org

Future Research Directions and Unexplored Avenues for 1 Pyridin 3 Yl 2 M Tolylethanone

Exploration of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The efficient synthesis of 1-(Pyridin-3-YL)-2-M-tolylethanone is a prerequisite for its extensive study and application. Future research should focus on the development of novel catalytic systems that can improve reaction yields, reduce reaction times, and promote stereoselectivity.

Key Research Thrusts:

Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly selective alternative to metal-based catalysts. Research into chiral bifunctional derivatives, such as those containing amino groups and thiourea or squaramide fragments, could lead to enantiomerically enriched variants of this compound. mdpi.com The insights gained from the asymmetric formal [3 + 3] annulation of other pyridine (B92270) derivatives could be highly relevant. mdpi.com

Lewis Acid Catalysis: Lewis acids, such as Y(OTf)3, have proven effective in catalyzing reactions involving pyridine-containing molecules, such as the aza-Friedel–Crafts reaction. mdpi.com Investigating a range of Lewis acids could uncover efficient pathways for the synthesis or further functionalization of this compound. mdpi.com

High-Throughput Screening: Employing high-throughput screening techniques to rapidly test a large library of catalysts and reaction conditions can accelerate the discovery of optimal synthetic routes.

Catalyst TypePotential Advantages for this compound SynthesisRelevant Precedents
OrganocatalystsHigh stereoselectivity, environmentally friendly, milder reaction conditions.Asymmetric annulation of 2-enoyl-pyridine N-oxide. mdpi.com
Lewis AcidsHigh efficiency, good functional group tolerance, potential for gram-scale reactions. mdpi.comY(OTf)3-catalyzed three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines. mdpi.com
Metal ComplexesVersatility in reaction types, potential for novel bond formations.Platinum acetylide complexes for spectroscopic studies. nih.gov

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A deep understanding of the structural dynamics and electronic properties of this compound is crucial for predicting its behavior and designing applications. Advanced spectroscopic techniques can provide invaluable insights into these dynamic processes.

Future Research Directions:

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can be employed to study the excited-state dynamics of the molecule. This is particularly relevant for understanding its photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs) or photocatalysis. Insights from studies on platinum acetylide complexes, which detail the measurement of ground-state absorption, fluorescence, phosphorescence, and triplet-state absorption spectra, can serve as a methodological guide. nih.gov

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D and 3D NMR, can elucidate the solution-state conformation and intermolecular interactions of this compound. This information is vital for understanding its behavior in different solvent environments and its interactions with other molecules.

In-situ Spectroscopy: The use of in-situ spectroscopic methods, such as ReactIR or Raman spectroscopy, can provide real-time monitoring of reactions involving this compound, offering a deeper understanding of reaction mechanisms and kinetics.

Spectroscopic TechniqueInformation GainedPotential Applications
Time-Resolved SpectroscopyExcited-state lifetimes, energy transfer pathways, transient species. nih.govPhotochemistry, materials science.
Multidimensional NMR3D molecular structure in solution, intermolecular interactions.Supramolecular chemistry, drug design.
In-situ SpectroscopyReaction kinetics, intermediate identification, mechanistic pathways.Process optimization, reaction engineering.

Development of Predictive Computational Models for Complex Chemical Phenomena

Computational modeling provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental efforts and accelerating discovery. Developing robust computational models for this compound will be essential for exploring its chemical space.

Areas for Computational Investigation:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. nih.gov These predictions can be benchmarked against experimental data to validate the computational models.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or at interfaces. This can be used to understand its solvation properties and its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of derivatives of this compound, QSAR models can be developed to correlate its structural features with specific activities. mdpi.com This approach is widely used in drug discovery to design molecules with improved properties. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and discovery. nih.govmdpi.com These powerful tools can be leveraged to explore the synthetic landscape of this compound and identify novel reaction pathways.

AI and ML Applications:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel synthetic routes to this compound and its derivatives, potentially uncovering more efficient and cost-effective methods.

Reaction Optimization: Machine learning algorithms can be trained on experimental data to build predictive models for reaction outcomes. nih.gov These models can then be used to identify the optimal reaction conditions to maximize yield and selectivity. iapchem.org

Generative Models: Deep learning-based generative models can design novel molecules with desired properties based on the this compound scaffold. nih.gov This can accelerate the discovery of new materials and drug candidates.

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthesis PredictionDiscovery of novel and more efficient synthetic pathways.
Reaction OptimizationAccelerated identification of optimal reaction conditions, leading to higher yields and purity. iapchem.org
Generative ModelsDe novo design of new molecules with tailored properties based on the core structure. nih.gov

Potential as a Synthetic Scaffold for Novel Material Architectures

The unique structural features of this compound make it an attractive building block, or scaffold, for the construction of more complex molecular architectures with novel functions. nih.gov The pyridine moiety, in particular, is a common feature in many biologically active compounds and functional materials. nih.govresearchgate.netmdpi.com

Unexplored Avenues:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring can coordinate to metal ions, making this compound a potential ligand for the synthesis of coordination polymers and MOFs. These materials have applications in gas storage, catalysis, and sensing.

Supramolecular Assemblies: The aromatic rings in the molecule can participate in non-covalent interactions, such as pi-stacking, leading to the formation of self-assembled supramolecular structures. These structures could exhibit interesting photophysical or electronic properties.

Pharmaceutical Derivatives: The pyridine scaffold is a privileged structure in medicinal chemistry. nih.gov this compound could serve as a starting point for the synthesis of new drug candidates with potential applications in various therapeutic areas. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Pyridin-3-YL)-2-M-tolylethanone, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and substituted acetophenones. Key steps include:

  • Step 1 : Activation of the pyridine ring (e.g., via metal-catalyzed cross-coupling or nucleophilic substitution) to introduce the ethanone moiety .
  • Step 2 : Optimization of reaction parameters such as temperature (60–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd-based catalysts for Suzuki coupling) to maximize yield .
  • Step 3 : Purification via column chromatography or recrystallization, followed by analytical validation using NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (pyridine and toluyl rings) and ketone groups. Coupling patterns confirm substitution positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystallographic data to determine bond lengths and angles .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for derivatives of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy profiles for competing pathways (e.g., nucleophilic vs. electrophilic attack on the pyridine ring) to identify the most thermodynamically favorable mechanism .
  • Molecular Dynamics (MD) : Simulate solvent effects and transition states to validate experimental kinetic data .
  • Case Study : Discrepancies in regioselectivity observed in substituted pyridine derivatives were resolved by comparing computed activation energies with experimental yields .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., hexane) to identify conditions favoring crystal nucleation .
  • Additive Use : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation .
  • Temperature Gradients : Slow cooling (0.5°C/hour) promotes large, diffraction-quality crystals .

Q. How do electronic effects of the toluyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Donating vs. Withdrawing Groups : The methyl group on the toluyl ring enhances electron density, increasing susceptibility to electrophilic substitution.
  • Experimental Validation : Compare reaction rates of this compound with para-nitro or methoxy-substituted analogs using kinetic assays .
  • Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects .

Q. What protocols ensure safe handling of this compound given its potential toxicity?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods to avoid inhalation of aerosols; wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated organic waste containers .
  • Emergency Response : Immediate rinsing with water (15+ minutes) for skin/eye contact and administration of oxygen for inhalation exposure .

Data Analysis & Mechanistic Insights

Q. How can researchers address discrepancies in biological activity data across similar pyridine-ethanone derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the pyridine and toluyl rings to isolate structural determinants of activity .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values to compare potency and efficacy across derivatives .
  • Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm hypothesized biological targets .

Q. What advanced analytical methods differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure thermal stability and dehydration profiles .
  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous phases .
  • Solid-State NMR : Resolve differences in molecular packing and hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.